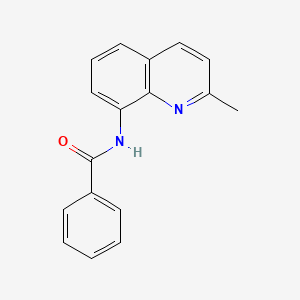

N-(2-methylquinolin-8-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

61388-91-8 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

N-(2-methylquinolin-8-yl)benzamide |

InChI |

InChI=1S/C17H14N2O/c1-12-10-11-13-8-5-9-15(16(13)18-12)19-17(20)14-6-3-2-4-7-14/h2-11H,1H3,(H,19,20) |

InChI Key |

ZVZDQYIFBBEXEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3)C=C1 |

Origin of Product |

United States |

The Significance of Quinoline Benzamide Scaffolds

The fusion of quinoline (B57606) and benzamide (B126) functionalities into a single molecular framework has proven to be a highly fruitful strategy in both medicinal chemistry and materials science. This combination gives rise to compounds with unique three-dimensional structures and electronic properties, making them attractive candidates for a variety of applications.

In the realm of medicinal chemistry , quinoline-benzamide derivatives are recognized for their broad spectrum of biological activities. The quinoline core is a well-established pharmacophore found in numerous therapeutic agents, while the benzamide group can participate in crucial hydrogen bonding interactions with biological targets. This synergistic combination has led to the development of compounds with potential as antimicrobial, anti-inflammatory, and anticancer agents. nanobioletters.com For instance, certain benzamide derivatives substituted with a quinoline-linked 1,2,4-oxadiazole (B8745197) have been synthesized and evaluated for their biological activity, demonstrating the modularity and potential of this scaffold. mdpi.com Furthermore, N-(quinolin-8-yl)benzenesulfonamides, a related class of compounds, have been identified as potent down-regulators of NF-κB activity, a key pathway in inflammatory responses. nih.gov The versatility of the 8-aminoquinoline (B160924) group, a precursor to the benzamide, is also highlighted in its use as a directing group in C-H activation reactions, enabling the synthesis of complex and functionally diverse molecules. researchgate.net

In materials science , the rigid and planar nature of the quinoline ring system, coupled with the synthetic versatility of the benzamide linkage, makes these scaffolds promising for the development of novel organic materials. Their inherent photophysical properties and potential for intermolecular interactions, such as π-π stacking, are of particular interest. These characteristics are desirable for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability to functionalize both the quinoline and benzamide components allows for fine-tuning of the material's electronic and physical properties.

Research Trajectories for N 2 Methylquinolin 8 Yl Benzamide and Its Derivatives

Strategies for the Construction of the this compound Core

The formation of the this compound core relies on the efficient coupling of two key building blocks: a 2-methylquinolin-8-amine precursor and a benzoic acid derivative. This is typically achieved through standard amidation or condensation reactions, which form the crucial benzamide (B126) linkage.

Amidation and Condensation Reactions for Benzamide Linkage Formation

The synthesis of this compound is readily accomplished through the reaction of 2-methylquinolin-8-amine with benzoyl chloride or a related activated benzoic acid derivative. This classic Schotten-Baumann-type reaction provides a reliable method for forming the amide bond. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Alternatively, direct condensation of 2-methylquinolin-8-amine with benzoic acid can be achieved using various coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an active ester intermediate, which then readily reacts with the amine to form the desired amide. These methods are particularly useful when dealing with sensitive substrates or when milder reaction conditions are required.

The versatility of these amidation strategies allows for the introduction of a wide range of substituents on the benzoyl moiety, providing access to a diverse library of this compound derivatives. This modularity is crucial for tuning the electronic and steric properties of the molecule, which can influence its reactivity in subsequent transformations and its potential biological activity.

Preparation of Key Quinoline (B57606) and Amine Precursors

The synthesis of the crucial precursor, 2-methylquinolin-8-amine, can be approached through several synthetic routes. One common method involves the Skraup synthesis, where o-amino-substituted anilines are reacted with α,β-unsaturated aldehydes or ketones. For the synthesis of 2-methylquinolines, crotonaldehyde (B89634) is a typical reactant. For instance, the reaction of o-phenylenediamine (B120857) with crotonaldehyde can yield 2-methylquinolin-8-amine, although this can also produce the 5-amino isomer.

A more controlled approach involves the synthesis of 2-methyl-8-nitroquinoline, followed by reduction of the nitro group to the corresponding amine. The nitration of 2-methylquinoline (B7769805) often yields a mixture of 5-nitro and 8-nitro isomers, which can be challenging to separate. patsnap.com

An alternative strategy for preparing 2-methyl-8-aminoquinoline involves a multi-step sequence starting from o-nitrophenol. This process includes reduction of the nitro group, cyclization, and subsequent amino substitution. patsnap.com Another patented method describes the preparation of 2-methyl-8-aminoquinoline from 2-methyl-8-bromoquinoline through an amination reaction catalyzed by a copper, iron, cobalt, or zinc acetylacetonate (B107027) complex in the presence of a strong base. google.com The intermediate, 2-methyl-8-bromoquinoline, can be synthesized via a ring-closure reaction of o-bromoaniline with crotonaldehyde. google.com

Derivatization and Selective Functionalization of the this compound Scaffold

The 8-amidoquinoline moiety serves as an effective directing group, enabling the selective functionalization of otherwise unreactive C-H bonds at various positions on the quinoline ring. This has led to the development of numerous advanced chemical transformations for derivatizing the this compound scaffold.

Regioselective C5-H Halogenation of 8-Amidoquinolines via Metal-Free Protocols

The introduction of a halogen atom at the C5 position of the quinoline ring can significantly alter the electronic properties of the molecule and provide a handle for further synthetic transformations. While metal-catalyzed halogenations have been reported, recent advancements have focused on developing more sustainable and cost-effective metal-free protocols.

One such method utilizes inexpensive and atom-economical trihaloisocyanuric acids (TCCA for chlorination and TBCA for bromination) as the halogen source. rsc.org This reaction proceeds under mild, aerobic conditions at room temperature and demonstrates high regioselectivity for the C5 position. rsc.org The protocol is operationally simple and exhibits broad substrate scope, tolerating a variety of substituents on both the quinoline and benzamide moieties. rsc.org For example, this compound can be chlorinated and brominated in high yields of 97% and 98%, respectively. rsc.org

Another metal-free approach employs sodium halides in the presence of an oxidant like Oxone. rsc.org This method also provides good to excellent yields of the C5-halogenated products under mild conditions. rsc.org The ability to achieve regioselective halogenation without the need for transition metal catalysts represents a significant advancement in the functionalization of 8-amidoquinolines.

Table 1: Metal-Free C5-H Halogenation of this compound

| Halogenating Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| Trichloroisocyanuric acid (TCCA) | N-(5-chloro-2-methylquinolin-8-yl)benzamide | 97 | rsc.org |

| Tribromoisocyanuric acid (TBCA) | N-(5-bromo-2-methylquinolin-8-yl)benzamide | 98 | rsc.org |

Remote Alkylation through C-H Bond Activation Methodologies

The direct introduction of alkyl groups into aromatic systems via C-H bond activation is a powerful tool in organic synthesis. The 8-amidoquinoline directing group has proven to be highly effective in facilitating such transformations at remote positions of the quinoline ring.

Ruthenium(II) catalyzed remote C5-alkylation of N-(quinolin-8-yl)benzamides with alkyl bromides has been successfully demonstrated. rsc.orgresearchgate.net This methodology allows for the coupling of various primary, secondary, and tertiary alkyl bromides, affording the corresponding C5-alkylated products in moderate to good yields. rsc.org Mechanistic studies, including deuterium (B1214612) labeling experiments, have provided evidence for a reversible C-H bond activation step as a key part of the catalytic cycle. rsc.org

Nickel-catalyzed regioselective C-H bond difluoroalkylation at the C5-position of 8-aminoquinoline scaffolds has also been developed. acs.org This protocol utilizes functionalized difluoromethyl bromides and provides a facile route to C5-difluoromethylated quinolines in good to excellent yields. acs.org

Direct Oxytosylation of 8-Amidoquinolines

The introduction of an oxytosyl group (-OTs) onto the quinoline ring provides a valuable synthetic handle, as the tosylate group is an excellent leaving group for nucleophilic substitution reactions. A direct and regioselective method for the C5-oxytosylation of 8-amidoquinolines has been developed. This transformation is typically achieved using a hypervalent iodine reagent, such as PhI(OTs)₂, in the presence of a suitable catalyst.

While the specific application of direct oxytosylation to this compound is not extensively detailed in the provided context, the general methodology for 8-amidoquinolines suggests its feasibility. This functionalization would open up new avenues for the synthesis of diverse C5-substituted quinoline derivatives through subsequent nucleophilic displacement of the tosylate group.

Oxidation and Reduction Pathways of the Quinoline Moiety

While specific studies detailing the oxidation and reduction pathways directly on the this compound molecule are not extensively documented in the provided results, the general reactivity of the quinoline core is well-established. The quinoline ring system is susceptible to both oxidation and reduction reactions, which can be influenced by the nature and position of substituents.

Oxidation of quinoline derivatives can lead to the formation of N-oxides or cleavage of the benzene (B151609) or pyridine ring, depending on the reaction conditions and the oxidizing agent employed. Conversely, reduction of the quinoline moiety can be achieved through various methods, including catalytic hydrogenation, to yield tetrahydroquinoline derivatives. The presence of the benzamide group at the 8-position and the methyl group at the 2-position of the quinoline ring in this compound would be expected to influence the regioselectivity and reactivity of these transformations.

Nucleophilic Aromatic Substitution Techniques for Peripheral Group Introduction

Nucleophilic aromatic substitution (SNA_r) presents a powerful strategy for the functionalization of aromatic rings, including the quinoline core of this compound. This type of reaction involves the replacement of a substituent on an aromatic ring by a nucleophile. libretexts.org The success of such substitutions is often dependent on the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.orgyoutube.com

While the provided information does not describe specific SNA_r reactions on this compound itself, the principles of this methodology are broadly applicable. For instance, if a suitable leaving group were present on the quinoline or benzoyl portion of the molecule, it could potentially be displaced by a variety of nucleophiles. The feasibility of such reactions would be influenced by the electronic properties of the this compound system. Recent research has also explored a mechanistic continuum in S_NAr reactions, suggesting that the transition state can vary between stepwise and concerted depending on the reactants. nih.gov

Synthesis and Characterization of Metal Complexes Featuring this compound Ligands

The this compound framework, with its bidentate N,N-chelation site, is an excellent ligand for the coordination of metal ions. This has led to the synthesis and characterization of novel metal complexes with interesting structural features and potential applications in catalysis.

Trimetallic Yttrium Complexes

A series of trimetallic yttrium complexes has been synthesized using N-(2-methylquinolin-8-yl)-p-R-benzamides as ligands, where R can be hydrogen, methoxy, methyl, or chloro. rsc.org These complexes, with the general formula L₇Y₃Cl₂, are formed through the stoichiometric reaction of YCl₃(THF)₂ with the corresponding potassium amidates of the ligands. rsc.org

The molecular structure of one such complex, where R=H, was confirmed by single-crystal X-ray diffraction, revealing a structure containing seven amidate ligands. rsc.org These complexes have been thoroughly characterized using elemental analysis and NMR spectroscopy. rsc.org

| Complex | Ligand (L) | R Group |

| 1 | This compound | H |

| 2 | N-(2-methylquinolin-8-yl)-p-methoxybenzamide | OMe |

| 3 | N-(2-methylquinolin-8-yl)-p-methylbenzamide | Me |

| 4 | N-(2-methylquinolin-8-yl)-p-chlorobenzamide | Cl |

Data sourced from New Journal of Chemistry rsc.org

These trimetallic yttrium complexes have shown effective activity in the ring-opening polymerization of ε-caprolactone in the presence of benzyl (B1604629) alcohol. rsc.org

Amidate Half-Titanocene Dichlorides

While the direct synthesis of amidate half-titanocene dichlorides specifically using this compound is not detailed in the provided search results, the synthesis of analogous titanocene (B72419) complexes highlights the general synthetic strategies that could be employed. The synthesis of titanocene dichlorides often involves the reaction of a lithiated cyclopentadienyl (B1206354) intermediate with titanium tetrachloride (TiCl₄). nih.gov

In a related context, the synthesis of titanocene analogues has been achieved through the carbolithiation of fulvenes followed by transmetallation with TiCl₄. nih.gov This approach allows for the introduction of various functional groups onto the cyclopentadienyl ligand. Given the ability of this compound to form amidate anions, it is conceivable that these could be incorporated into titanocene frameworks through carefully designed synthetic routes.

Structure Activity Relationship Sar Studies of N 2 Methylquinolin 8 Yl Benzamide Analogues

Influence of Quinoline (B57606) Ring Substitution on Biological Activity

The quinoline scaffold is a cornerstone of many pharmacologically active compounds, and its substitution pattern plays a pivotal role in determining the biological effects. nih.gov For N-(2-methylquinolin-8-yl)benzamide analogues, modifications to the quinoline ring, including the position of the amide substituent and the presence of other groups, significantly influence their activity.

The spatial arrangement of substituents on a heterocyclic ring system can drastically alter a molecule's interaction with biological targets. While direct comparative studies on the positional isomers of this compound are not extensively detailed in the reviewed literature, the principles of positional isomerism are well-established in medicinal chemistry. For instance, studies on other heterocyclic carboxamides, such as N-thienylcarboxamides, have shown that shifting the position of the carboxamide group on the thiophene (B33073) ring leads to significant differences in fungicidal activity, which were attributed to changes in binding affinity to the target enzyme and compound stability. mdpi.com

In the context of quinoline derivatives, the 8-position is frequently utilized for substitution in the design of biologically active molecules. The N-(quinolin-8-yl) scaffold, in particular, has been identified as a key structural feature in compounds designed to modulate various biological pathways. For example, a series of N-(quinolin-8-yl)benzenesulfonamides were identified as potent inhibitors of the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses. researchgate.netresearchgate.net The consistent use of the 8-aminoquinoline (B160924) moiety as a directing group in synthetic chemistry also underscores the unique chemical properties conferred by this substitution pattern. nih.gov This suggests that the placement of the benzamide (B126) group at the 8-position of the quinoline ring in this compound is likely a critical determinant for its specific biological activities, potentially by orienting the molecule optimally for interaction with its target protein.

The 2-methylquinoline (B7769805) core is a recurring motif in a variety of pharmacologically active compounds. This specific substitution is not merely a structural placeholder but an active contributor to the molecule's biological profile. For instance, derivatives of 2-methylquinoline have been investigated for their versatile pharmacological properties, including acting as nociceptin (B549756) receptor (NOP) antagonists. nih.gov

The nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) is a member of the opioid receptor family and a target for conditions like pain and depression. nih.govwikipedia.org Research has shown that quinoline-based structures can act as potent and selective NOP receptor antagonists. A key example is JTC-801, a highly selective NOP antagonist with a structure of N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide. nih.govnih.gov Although the substitution pattern of JTC-801 differs from the titular compound (amide at the 6-position versus the 8-position), it shares the crucial 2-methylquinoline core, suggesting this moiety is favorable for NOP receptor affinity. nih.gov

Impact of Benzamide Moiety Modifications on Biological Profiles

The benzamide portion of this compound offers a versatile platform for structural modification. Altering the substituents on the aromatic ring of the benzamide can significantly modulate the compound's physicochemical properties and, consequently, its biological activity.

The introduction of various substituents onto the benzamide's phenyl ring can influence factors such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which are all critical for drug-receptor interactions. In a series of N-(2-methylquinolin-8-yl)-p-R-benzamides, analogues were synthesized with different para-substituents (R = H, OMe, Me, Cl) on the benzoyl group. nih.gov These variations directly impact the electronic nature of the benzamide and were shown to affect the activity of the corresponding yttrium complexes in polymerization reactions. nih.gov

In related quinoline carboxamide structures, the nature of the substituent on the anilide or benzamide ring has been shown to be a determinant of biological activity. For instance, in a series of benzamides linked to a quinoline-oxadiazole scaffold, compounds bearing a 2-fluorophenyl group were synthesized and evaluated for their biological activities. Similarly, the antitubercular activity of certain nitrotriazole-based amides was affected by substitution on the aromatic ring; a p-trifluoromethoxy group resulted in a nearly two-fold decrease in anaerobic activity compared to a p-trifluoromethyl group. nih.gov Preliminary SAR studies on other N-substituted benzamide derivatives have indicated that the presence of a chlorine atom on the benzene (B151609) ring can significantly decrease antiproliferative activity. wikipedia.org These findings collectively demonstrate that the type and position of substituents on the benzamide aromatic ring are critical variables for tailoring the biological profile of this compound analogues.

Below is an interactive table summarizing the effects of various substituents on the benzamide moiety from related compound series.

| Substituent | Position | Compound Series | Observed Effect on Activity | Reference |

| Methoxy (B1213986) (OMe) | para | N-(2-methylquinolin-8-yl)-benzamides | Modified activity in polymerization | nih.gov |

| Methyl (Me) | para | N-(2-methylquinolin-8-yl)-benzamides | Modified activity in polymerization | nih.gov |

| Chloro (Cl) | para | N-(2-methylquinolin-8-yl)-benzamides | Modified activity in polymerization | nih.gov |

| Fluoro (F) | ortho | Quinoline-oxadiazole-benzamides | Synthesized for biological evaluation | |

| Trifluoromethoxy (OCF3) | para | Nitrotriazole-based amides | Decreased anaerobic antitubercular activity | nih.gov |

| Chloro (Cl) | - | N-substituted benzamides | Decreased antiproliferative activity | wikipedia.org |

The amide linkage (-CO-NH-) is a fundamental functional group in many biologically active compounds, providing structural rigidity and hydrogen bonding capabilities. In the case of quinoline-based compounds, this linker is particularly significant for certain biological activities, most notably antitubercular activity. The quinoline core itself is a recognized pharmacophore in the development of antitubercular agents, and when combined with a carboxamide group, it often leads to potent inhibitors of Mycobacterium tuberculosis. nih.gov

Exploration of Linker and Terminal Group Variations

The linker and terminal groups of a drug molecule play a crucial role in its interaction with biological targets. In the context of this compound analogues, these components can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. Researchers have explored various modifications, including the introduction of different heterocyclic systems, to modulate the electronic and steric properties of the parent molecule and thereby enhance its biological activity.

Comparative Analysis of Different Heterocyclic Moieties (e.g., Pyrazine (B50134), Pyridine (B92270), Pyridazine, Quinoxaline)

The incorporation of different heterocyclic moieties in place of the benzamide's phenyl group can dramatically alter the biological activity of this compound analogues. These heterocyclic rings can act as bioisosteres of the phenyl group, offering unique electronic properties, hydrogen bonding capabilities, and spatial arrangements that can lead to improved interactions with target proteins. While a direct head-to-head comparative study of pyrazine, pyridine, pyridazine, and quinoxaline (B1680401) linkers on the this compound scaffold is not extensively documented in a single report, a broader look at the SAR of quinoline-based carboxamides provides valuable insights into the influence of these heterocycles.

Pyrazine , a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, has been incorporated into various biologically active molecules. nih.gov In the context of quinoline-based compounds, pyrazine-carboxamide derivatives have been synthesized and investigated as potential P2X7 receptor antagonists. nih.gov These studies have highlighted that the amide linkage to the quinoline core is a favorable feature for inhibitory potential. nih.gov

Pyridine , another six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many pharmaceuticals. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence solubility and target binding. Several studies have explored the synthesis and biological evaluation of pyridine-containing benzamide derivatives, demonstrating their potential as antibacterial agents and kinase inhibitors. researchgate.netsemanticscholar.org For instance, a series of 5-(pyridin-2-yl)thiazoles, which can be considered analogues with a more complex linker system, have shown potent inhibitory activity against transforming growth factor-beta type 1 receptor kinase. biomedgrid.com

Pyridazine , with two adjacent nitrogen atoms in a six-membered ring, offers a different electronic distribution compared to pyrazine and pyridine. While less common than pyridine, pyridazine-containing compounds have shown a range of biological activities. biomedgrid.com

Quinoxaline , a fused heterocyclic system composed of a benzene ring and a pyrazine ring, provides a larger, more rigid aromatic system. nih.gov The synthesis of N-(quinolin-8-yl)pyrazine-2-carboxamide, a close analogue, has been reported, indicating the feasibility of incorporating such heterocyclic linkers. semanticscholar.orgnih.gov Quinoxaline derivatives themselves have been investigated for a wide range of biological activities, including as ASK1 inhibitors and potential DNA intercalators. researchgate.netresearchgate.net In a series of 5-(pyridin-2-yl)thiazole derivatives, the incorporation of a quinoxaline moiety was found to be crucial for high potency. biomedgrid.com

The following interactive data table summarizes the biological activities of various quinoline-carboxamide analogues featuring different heterocyclic moieties, as reported in the literature. It is important to note that the biological activities were assessed using different assays and cell lines, which should be considered when making comparisons.

| Compound ID | Heterocyclic Moiety | Linker | Biological Activity | Reference |

| Analogue 1 | Pyrazine | Carboxamide | P2X7R Antagonist | nih.gov |

| Analogue 2 | Pyridine | Amide | Antibacterial | researchgate.net |

| Analogue 3 | Pyridine-Thiazole | Amide | ALK5 Kinase Inhibitor | biomedgrid.com |

| Analogue 4 | Quinoxaline | Carboxamide | ASK1 Inhibitor | researchgate.net |

| Analogue 5 | Quinoxaline-Thiazole | Amide | ALK5 Kinase Inhibitor | biomedgrid.com |

This comparative analysis, although not from a single systematic study, suggests that the choice of the heterocyclic linker is a critical determinant of the biological activity of this compound analogues. The diverse electronic properties and hydrogen bonding capabilities of pyrazine, pyridine, pyridazine, and quinoxaline allow for a broad exploration of the chemical space to identify compounds with desired pharmacological profiles.

Stereochemical Considerations and Their Impact on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and action. biomedgrid.com Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different pharmacological and toxicological properties. biomedgrid.com The interaction of a drug with its biological target, typically a protein or nucleic acid, is highly specific, and even subtle differences in the spatial arrangement of functional groups can lead to significant variations in binding affinity and efficacy.

In the context of this compound analogues, the introduction of a chiral center can have a profound impact on their biological activity. A pertinent example can be found in the study of new chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds, which are structurally very similar to the core of interest. nih.gov In this research, compounds were synthesized and tested as pure enantiomers to elucidate the influence of stereochemistry on their biological effects. nih.gov

For instance, the enantiomers of certain synthesized compounds exhibited different potencies in antiproliferative assays against various cancer cell lines. The (R)-enantiomer of one of the most active compounds was found to be more effective in affecting the cell cycle, inducing mitochondrial membrane depolarization, and increasing the production of reactive oxygen species in A2780 cancer cells compared to its (S)-enantiomer. nih.gov This demonstrates that the specific spatial orientation of the substituents on the chiral carbon is crucial for the observed biological activity.

The following table presents data on the stereoisomers of a representative 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivative, highlighting the differences in their biological activity.

| Compound | Stereoisomer | Biological Effect | Finding | Reference |

| Amine Derivative | (R)-isomer | Antiproliferative Activity | More potent in affecting cell cycle and inducing apoptosis in A2780 cells. | nih.gov |

| Amine Derivative | (S)-isomer | Antiproliferative Activity | Less potent compared to the (R)-isomer. | nih.gov |

These findings underscore the importance of stereochemical considerations in the design of this compound analogues. The synthesis and evaluation of individual stereoisomers are essential to identify the eutomer (the more active enantiomer) and to develop drugs with improved therapeutic indices and reduced potential for off-target effects. The differential activity of stereoisomers can be attributed to their distinct interactions with the chiral environment of the biological target, where one enantiomer may fit more snugly into the binding site, leading to a more stable and effective drug-receptor complex.

Computational and Theoretical Investigations in N 2 Methylquinolin 8 Yl Benzamide Research

Molecular Docking Analyses for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential therapeutic targets of a compound by simulating its interaction with the binding site of a protein.

For N-(2-methylquinolin-8-yl)benzamide, molecular docking studies are instrumental in identifying its potential as an inhibitor for various enzymes or receptors. The quinoline (B57606) and benzamide (B126) scaffolds are present in numerous biologically active molecules, suggesting a broad range of possible targets. For instance, derivatives of quinoline have been docked against targets like HIV reverse transcriptase and BCR-ABL1 tyrosine kinase, which are implicated in viral infections and cancer, respectively. nih.govscielo.br Similarly, benzamide derivatives have shown interactions with enzymes such as HCV NS5B polymerase. nih.gov

In a typical docking study involving this compound, the 3D structure of the compound would be placed into the active site of a target protein. A scoring function then calculates the binding affinity, often expressed as a negative score in kcal/mol, where a lower score indicates a more favorable interaction. These interactions are stabilized by forces like hydrogen bonds, hydrophobic interactions, and π-π stacking. Docking studies on related quinoline-thiazole hybrids have suggested that interactions with key amino acid residues, such as Met318 in the BCR-ABL1 kinase, are crucial for activity. scielo.br Such analyses can predict not only the binding energy but also the specific amino acid residues involved in the interaction, guiding the design of more potent and selective analogs.

Table 1: Example of Molecular Docking Data for Related Quinoline Derivatives This table is illustrative and shows typical data obtained from docking studies on similar compounds.

| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Quinoline-pyrimidine hybrid | HIV Reverse Transcriptase | 4I2P | -10.67 | LYS101, TYR181, TYR188 |

| Quinoline-thiazole hybrid | BCR-ABL1 Tyrosine Kinase | 3QRJ | -8.9 | MET318, THR315 |

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structure, vibrational frequencies, and electronic characteristics, which are fundamental to a molecule's reactivity and interactions. nih.govrsc.org

In the context of this compound, DFT studies provide a detailed understanding of its molecular architecture. rsc.org Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. nih.govresearchgate.net

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. nih.gov These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, indicating sites prone to electrophilic attack or hydrogen bond acceptance. Conversely, positive potential would be found around the amide hydrogen, indicating a hydrogen bond donor site. This information is invaluable for predicting how the molecule will interact with biological targets. nih.gov

Table 2: Key Molecular Properties of Quinoline Derivatives from DFT Calculations This table presents typical parameters calculated via DFT for quinoline-based compounds.

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts reactivity with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts reactivity with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A smaller gap often correlates with higher reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and binding interactions. |

| MEP Map | Visual representation of electrostatic potential on the molecular surface. | Identifies sites for non-covalent interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. irbbarcelona.orgyoutube.com

For this compound, an MD simulation would typically start with the docked pose of the molecule within its target protein's binding site. The system is then solvated in a water box and subjected to physiological conditions of temperature and pressure. Over a simulation period, which can range from nanoseconds to microseconds, the trajectory of every atom is calculated. researchgate.net

Analysis of the MD trajectory can reveal several key aspects. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the binding. A stable RMSD value over time suggests a stable binding mode. The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be important for binding. Furthermore, MD simulations can elucidate the persistence of specific interactions, such as hydrogen bonds, identified in docking studies, providing a more accurate picture of the binding dynamics. researchgate.netnih.gov

Table 3: Common Analyses from Molecular Dynamics Simulations

| Analysis Type | Description | Insight Gained |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the structural stability of the protein and the ligand's binding pose. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between ligand and protein over time. | Determines the stability and importance of key hydrogen bonding interactions. |

| Binding Free Energy Calculation | (e.g., MM/PBSA, MM/GBSA) Estimates the free energy of binding from the simulation trajectory. | Provides a more rigorous prediction of binding affinity than docking scores. |

Ligand-Based Drug Design Approaches and Pharmacophore Modeling

When the 3D structure of a biological target is unknown, ligand-based drug design methods become particularly valuable. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a cornerstone of this strategy. nih.gov

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov For this compound, a pharmacophore model could be developed based on its structure and a set of other known active molecules sharing the quinoline-benzamide scaffold.

The model would identify key chemical features such as hydrogen bond acceptors (e.g., the carbonyl oxygen and quinoline nitrogen), hydrogen bond donors (e.g., the amide N-H), hydrophobic regions (e.g., the aromatic rings), and aromatic rings. researchgate.net This 3D arrangement of features serves as a template for virtual screening of large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed, correlating the physicochemical properties of a series of compounds with their biological activity to predict the potency of new designs. nih.govmdpi.com

Table 4: Potential Pharmacophoric Features of this compound

| Feature Type | Potential Origin in Compound | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen, Quinoline Nitrogen | Forms hydrogen bonds with donor groups on the protein (e.g., -NH, -OH). |

| Hydrogen Bond Donor (HBD) | Amide Hydrogen | Forms hydrogen bonds with acceptor groups on the protein (e.g., C=O, N). |

| Aromatic Ring (AR) | Quinoline Ring, Benzene (B151609) Ring | Participates in π-π stacking or π-cation interactions with aromatic residues. |

| Hydrophobic Group (HY) | Methyl Group, Aromatic Rings | Engages in van der Waals and hydrophobic interactions in nonpolar pockets. |

Advanced Research Applications Beyond Direct Biological Activity of N 2 Methylquinolin 8 Yl Benzamide Derivatives

Applications in Polymerization Catalysis (e.g., Ring-Opening Polymerization of ε-Caprolactone)

Derivatives of N-(2-methylquinolin-8-yl)benzamide have been investigated as ligands in the formation of organometallic complexes that serve as effective catalysts in polymerization reactions. A notable example is their use in the ring-opening polymerization (ROP) of ε-caprolactone, a key process for producing biodegradable polyesters like polycaprolactone (B3415563) (PCL).

Recent research has focused on the synthesis and catalytic activity of trimetallic yttrium complexes incorporating this compound derivatives. rsc.org A series of these complexes, specifically L7Y3Cl2 where L represents N-(2-methylquinolin-8-yl)-p-R-benzamides with different para-substituents (R = H, OMe, Me, Cl), have been synthesized and characterized. rsc.org These complexes, when activated by benzyl (B1604629) alcohol (BnOH), have demonstrated effective catalytic activity in the ring-opening polymerization of ε-caprolactone. rsc.org

The general structure of these catalysts involves a trimetallic yttrium core supported by seven amidate ligands derived from this compound. The molecular structure of one such complex, where the para-substituent is hydrogen (R=H), has been confirmed through single-crystal X-ray diffraction. rsc.org

The catalytic performance of these yttrium complexes was systematically evaluated. The polymerization of ε-caprolactone was carried out in the presence of these catalysts and benzyl alcohol as an initiator. The results indicated that these complexes are indeed active catalysts for this transformation, leading to the formation of polycaprolactone.

Table 1: Catalytic Activity of Trimetallic Yttrium this compound Complexes in the Ring-Opening Polymerization of ε-Caprolactone

| Catalyst Precursor | R-group on Benzamide (B126) | Initiator | Conversion (%) |

|---|---|---|---|

| 1 | H | BnOH | Effective Activity |

| 2 | OMe | BnOH | Effective Activity |

| 3 | Me | BnOH | Effective Activity |

| 4 | Cl | BnOH | Effective Activity |

Data sourced from a study on trimetallic yttrium N-(2-methylquinolin-8-yl)benzamides. rsc.org

The study highlights the potential of tailoring the ligand structure, in this case by modifying the para-substituent on the benzamide ring, to fine-tune the catalytic properties of the resulting metal complexes. The effectiveness of these this compound-based catalysts opens avenues for the development of new, efficient catalytic systems for the production of biodegradable polymers.

Corrosion Inhibition Studies with Quinoline (B57606) Derivatives

Quinoline and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. The presence of heteroatoms (like nitrogen in the quinoline ring) and π-electrons in the aromatic system facilitates this adsorption.

Derivatives of quinoline with substituents at the 8-position, such as 8-hydroxyquinoline (B1678124) and related compounds, have shown particularly high inhibition efficiencies. mdpi.comnajah.edu This is often due to their ability to form stable chelating complexes with metal ions on the surface. biointerfaceresearch.com The general principles of corrosion inhibition by quinoline derivatives provide a strong indication of the potential of this compound and its analogs in this application.

Studies on various quinoline derivatives have demonstrated their efficacy in protecting mild steel and other metals in acidic media. For instance, N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA), a quinoline derivative, has been shown to be an excellent corrosion inhibitor for mild steel in 1 M HCl, achieving an inhibition efficiency of 93.4% at a concentration of 500 ppm. biointerfaceresearch.com The high inhibitory performance of NHQA is attributed to the presence of multiple oxygen and nitrogen atoms, as well as the heterocyclic and benzene (B151609) rings, which enhance its adsorption on the steel surface. biointerfaceresearch.com

Similarly, other 8-hydroxyquinoline derivatives have been synthesized and tested as corrosion inhibitors for mild steel in 1 M HCl. najah.edu For example, (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) and (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate (Q2) exhibited maximum inhibition efficiencies of 96% and 92%, respectively, at a concentration of 10⁻³ M. najah.edu These compounds act as mixed-type inhibitors, suppressing both the anodic and cathodic reactions of the corrosion process. najah.edu Their adsorption on the mild steel surface was found to follow the Langmuir adsorption isotherm. najah.edu

Table 2: Inhibition Efficiency of Various Quinoline Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 93.4 | biointerfaceresearch.com |

| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) | 10⁻³ M | 96 | najah.edu |

| (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate (Q2) | 10⁻³ M | 92 | najah.edu |

| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | 5 × 10⁻³ mol/L | 96 | mdpi.com |

This table presents data from various studies on the corrosion inhibition performance of quinoline derivatives.

The mechanism of inhibition by these quinoline derivatives generally involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms of the inhibitor and the vacant d-orbitals of the metal atoms. The formation of a protective film on the metal surface effectively blocks the active sites for corrosion.

Given that this compound possesses the key structural features of effective quinoline-based corrosion inhibitors—a quinoline ring, a nitrogen heteroatom, and an amide group at the 8-position which can participate in chelation—it is highly probable that this compound and its derivatives would also exhibit significant corrosion-inhibiting properties. Further experimental studies would be necessary to quantify their specific efficiency and to elucidate the precise mechanism of their action.

Future Perspectives and Emerging Research Avenues for N 2 Methylquinolin 8 Yl Benzamide

Rational Design of Novel Derivatives with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles

The core structure of N-(2-methylquinolin-8-yl)benzamide offers a versatile scaffold for medicinal chemists to design novel derivatives with improved therapeutic properties. Rational design strategies will be instrumental in modifying the molecule to enhance its potency against specific biological targets, improve its selectivity to reduce off-target effects, and optimize its pharmacological profile.

Future research will likely involve systematic modifications at several key positions on the molecule:

The Benzamide (B126) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzoyl moiety can significantly influence the compound's electronic properties and binding affinity to target proteins. For instance, a series of N-(2-methylquinolin-8-yl)-p-R-benzamides have been synthesized where the 'R' group was varied to include hydrogen, methoxy (B1213986) (OMe), methyl (Me), and chloro (Cl) groups, demonstrating a clear path for creating diverse analogues. rsc.org

The Quinoline (B57606) Ring: Modifications to the quinoline nucleus, such as the addition of functional groups at different positions, can alter the molecule's solubility, metabolic stability, and interaction with biological targets. Research on related quinoline compounds has shown that substitutions can confer a range of activities, from antimicrobial to antiviral. researchgate.netmdpi.com For example, the synthesis of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives has been explored to generate novel antimicrobial agents. researchgate.net

The Linker: While the amide bond is a stable linker, exploring alternative connections or constrained analogues could lead to derivatives with more defined three-dimensional shapes, potentially increasing target specificity.

Molecular docking and computational modeling will be crucial in predicting how these structural changes will affect the compound's interaction with specific targets, such as histone deacetylases (HDACs) or viral enzymes like the SARS-CoV-2 helicase, which have been identified as targets for similar benzamide and quinoline derivatives. researchgate.netresearchgate.net

Table 1: Examples of Designed Quinoline-Benzamide Derivatives and Their Research Context

| Derivative Class | Structural Modification | Investigated For | Reference |

|---|---|---|---|

| N-(2-methylquinolin-8-yl)-p-R-benzamides | Substitution (R = OMe, Me, Cl) on the para-position of the benzamide ring | Catalysts for ring-opening polymerization | rsc.org |

| 4-((quinolin-8-ylthio)methyl)benzamide derivatives | Replacement of the amide nitrogen with a thioether linkage and modification of the benzamide | Inhibition of SARS-CoV-2 nsp13 helicase | researchgate.net |

| 2-Chloro-N-(quinolin-8-yl)benzamide | Addition of a chlorine atom to the benzamide ring | Potential applications in cancer, inflammation, and neurodegenerative diseases | ontosight.ai |

| N-(quinolin-8-yl)benzenesulfonamides | Replacement of the benzamide group with a benzenesulfonamide (B165840) group | Down-regulation of NF-κB activity | nih.gov |

Deeper Elucidation of Undefined Molecular Mechanisms of Action and Target Identification

While the therapeutic potential of this compound analogues is being explored, the precise molecular mechanisms underlying their biological effects often remain to be fully defined. A critical future direction is the comprehensive identification of their cellular targets and the elucidation of the signaling pathways they modulate.

Structurally related compounds have provided clues to potential mechanisms. For example, N-(quinolin-8-yl)benzenesulfonamides have been identified as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of immune and inflammatory responses. nih.gov These compounds appear to act on a common region of the pathway, which includes potential targets like IκB kinase (IKK) or the proteasome. nih.gov Similarly, other benzamide derivatives have been investigated as inhibitors of enzymes crucial in various diseases, such as acetylcholinesterase (AChE) and BACE1 in Alzheimer's disease, and histone deacetylases (HDACs) in cancer. researchgate.netmdpi.com

Future research should employ a multi-pronged approach to uncover these mechanisms:

Target-Based Screening: Testing this compound and its derivatives against panels of known drug targets, such as kinases, proteases, and transcription factors.

Affinity-Based Proteomics: Using chemical probes derived from the parent compound to "fish out" binding partners from cell lysates, thereby identifying direct molecular targets.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells treated with the compound to map the affected cellular pathways.

Molecular Docking Studies: Utilizing computational models to predict and rationalize the binding of the compound to potential protein targets, guiding further experimental validation.

Clarifying these mechanisms is essential for the rational development of these compounds as therapeutic agents and for identifying patient populations most likely to benefit.

Exploration of Synergistic Effects with Existing Therapeutic Agents

A significant emerging area in pharmacology is the use of combination therapies to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. nih.gov Future research should systematically explore the potential for this compound and its derivatives to act synergistically with existing drugs.

Given the potential mechanisms of action, several combination strategies could be promising:

Infectious Diseases: If derivatives prove to have antimicrobial properties, they could be combined with conventional antibiotics. Studies on other classes of molecules, such as 2-aminoimidazoles and thiosemicarbazides, have demonstrated that such combinations can resensitize drug-resistant bacteria (e.g., MRSA) to existing antibiotics and more effectively disrupt biofilms. mdpi.comnih.gov

Oncology: If the compound or its analogues are found to inhibit pathways like NF-κB, they could be combined with cytotoxic chemotherapies or targeted agents. Such a combination could tackle cancer from multiple angles, potentially leading to better outcomes.

Inflammatory Diseases: As a potential NF-κB inhibitor, the compound could be paired with drugs that target other inflammatory pathways, such as TNF-α inhibitors, to achieve a more profound anti-inflammatory effect at lower doses of each agent.

The exploration of synergy requires robust preclinical testing, where combinations are evaluated across a range of concentrations to determine if their combined effect is greater than the sum of their individual effects.

Table 2: Potential Synergistic Combinations for Future Investigation

| Therapeutic Area | Potential Combination Partner | Rationale for Synergy | Reference for Concept |

|---|---|---|---|

| Bacterial Infections | Conventional Antibiotics (e.g., Linezolid, Levofloxacin) | Overcoming drug resistance, enhancing biofilm dispersal. | mdpi.comnih.gov |

| Cancer | Chemotherapeutic Agents or other Targeted Drugs | Targeting multiple cell survival pathways (e.g., proliferation and inflammation via NF-κB). | nih.gov |

| Inflammatory Disorders | Anti-inflammatory drugs with different mechanisms (e.g., corticosteroids) | Achieving broader pathway inhibition and potentially reducing dose-related side effects of individual drugs. | nih.gov |

Development of Advanced Synthetic Strategies for Scalable and Sustainable Production

As promising compounds move from laboratory-scale research toward potential clinical development, the methods used for their synthesis become critically important. Future research must focus on developing advanced synthetic strategies for this compound and its derivatives that are not only efficient but also scalable, cost-effective, and environmentally sustainable.

The 8-aminoquinoline (B160924) group is well-established as an effective bidentate directing group in organic synthesis. researchgate.net This property has been exploited in modern, transition-metal-catalyzed reactions to achieve highly selective C-H functionalization. Future synthetic development should leverage and refine these advanced methods:

C-H Activation/Functionalization: This atom-economical approach avoids the need for pre-functionalized starting materials. Palladium(II)-catalyzed C-H arylation, alkylation, and methoxylation, as well as copper-catalyzed amination, have been successfully applied to related structures. researchgate.net Refining these methods to improve catalyst turnover, reduce the required amount of expensive metals, and broaden the substrate scope will be key.

Catalyst Development: Exploring the use of more abundant and less toxic first-row transition metals, such as cobalt, can lead to more sustainable processes. researchgate.net The development of heterogeneous catalysts, where the metal is immobilized on a solid support, could simplify product purification and allow for catalyst recycling. researchgate.net

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages in terms of safety, consistency, and scalability. Flow reactors allow for precise control over reaction parameters, often leading to higher yields and purity.

Green Chemistry Principles: Future synthetic routes should be designed to minimize waste, use safer solvents, and improve energy efficiency, aligning with the principles of green chemistry. This includes exploring one-pot reactions and cross-dehydrogenative couplings that generate water as the only byproduct. researchgate.net

Successfully developing a gram-scale reaction and demonstrating straightforward removal of the directing group are crucial steps toward making the synthesis of these compounds commercially viable. researchgate.net

Q & A

Q. What are best practices for synthesizing spirocyclopropane derivatives?

- Methodology : Use cobalt-catalyzed annulation of alkylidenecyclopropanes with benzamide substrates. Optimize ligand systems (e.g., phosphine ligands) and reaction temperature (room temperature) to control stereoselectivity .

- Characterization : X-ray diffraction confirms spirocyclic geometry, while NOESY NMR detects spatial proximity of protons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.